2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(1-aminopropyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-4(8)6-9-5(3-12-6)7(10)11/h3-4H,2,8H2,1H3,(H,10,11) |
InChI Key |
TXKVLINLBDFEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CS1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide
A classical method for synthesizing 1,3,4-thiadiazole-2-amine derivatives, structurally related to thiazole carboxylic acids, involves cyclodehydration using phosphorus oxychloride (POCl3).
Procedure : Aromatic carboxylic acids react with thiosemicarbazide in the presence of POCl3, which acts as a dehydrating and cyclizing agent.
Conditions : The reaction is typically performed under reflux conditions with POCl3 in an inert solvent.
Novelty : Some derivatives (e.g., 2f, 2g) were reported for the first time using this method.
Limitations : Use of POCl3 involves handling toxic and corrosive reagents, requiring careful control and safety measures.
Reference : This method was adapted from previously reported procedures and used in recent research on thiadiazole derivatives with potential anticancer activity.
Summary Table of Preparation Methods
Research Discoveries and Notes
The PPE-mediated method (Method 1) represents a significant advancement by avoiding hazardous reagents and enabling synthesis under mild conditions, which is crucial for compounds sensitive to harsh environments.
The acylation process (Method 2) highlights industrially relevant synthesis with energy and solvent efficiency, suitable for large-scale production of thiazole-related carboxylic acid derivatives.
The POCl3 method (Method 3), while effective, poses safety and environmental concerns, motivating research into alternative cyclodehydration agents like PPE.
Intermediate isolation and mechanistic studies in Method 1 confirm the stepwise formation of the heterocyclic ring, which can inform optimization and derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, leading to various biological effects. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylic Acid Derivatives
*Molecular weight inferred from similar analogs in .
Key Structural and Functional Differences
Aminoalkyl vs. Aromatic Substituents
- In contrast, aromatic substituents (e.g., 4-methylphenyl in ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Anti-Receptor Activity: Aromatic derivatives like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid exhibit AgrA inhibition, likely due to π-π stacking with receptor pockets . The aminoalkyl chain in the target compound may instead engage in hydrogen bonding or electrostatic interactions.
Heterocyclic vs. Halogenated Substituents
- Pyrazole and Thiadiazole Moieties : Compounds like 2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid introduce nitrogen-rich heterocycles, which may improve binding to metalloenzymes or nucleic acids.
Implications for Drug Design
- Solubility-Bioavailability Trade-off: Aminoalkyl-substituted derivatives (e.g., Ala-Tzl-Ca, Thr-Tzl-Ca) are more water-soluble but may suffer from rapid renal clearance. Aromatic analogs (e.g., 4-methylphenyl derivative) could exhibit longer half-lives but require formulation aids for delivery .
- Target Selectivity: The 1-aminopropyl group’s flexibility may allow for broader conformational adaptation in enzyme active sites, whereas rigid aromatic substituents favor selective, high-affinity binding .
Biological Activity
2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid (often referred to as 2-APTCA) is a heterocyclic compound featuring a thiazole ring, an amino group, and a carboxylic acid functional group. Its unique molecular structure contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry. This article delves into the biological activities of 2-APTCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : Approximately 186.23 g/mol
The thiazole moiety enhances the compound's reactivity and biological interaction capabilities due to the presence of electron-withdrawing groups that facilitate nucleophilic substitution reactions.
Biological Activities
Research indicates that 2-APTCA and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that 2-APTCA demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some strains were reported in the range of 1–8 µM .
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting cell proliferation in certain cancer cell lines, suggesting its role as a lead structure for developing new anticancer drugs .
- Antioxidant Activity : Preliminary studies indicate that 2-APTCA possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
The mechanisms through which 2-APTCA exerts its biological effects include:
- Inhibition of Enzymatic Activity : Research has demonstrated that 2-APTCA can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities .
- Cell Membrane Disruption : The compound's ability to permeabilize bacterial membranes contributes to its antimicrobial efficacy. This mechanism involves disrupting the integrity of the outer and cytoplasmic membranes of bacteria .
Case Studies
Several case studies highlight the biological activity of 2-APTCA:
- Antimicrobial Efficacy :
- Anticancer Activity :
-
Antioxidant Properties :
- A recent investigation assessed the antioxidant capacity of 2-APTCA using DPPH radical scavenging assays. The results confirmed that the compound effectively scavenged free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.
Comparative Analysis with Related Compounds
The following table summarizes key structural analogs of 2-APTCA and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-1,3-thiazole-4-carboxylic acid | C5H6N2O2S | Simpler structure; lacks propyl group |
| 2-(3-Aminopropyl)-1,3-thiazole-4-carboxylic acid | C7H10N2O2S | Longer side chain; altered biological properties |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C7H10N2O3S | Ethyl ester; different reactivity profile |
| 5-Methyl-1,3-thiazole-4-carboxylic acid | C6H7N1O2S | Methyl substitution; alters biological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
